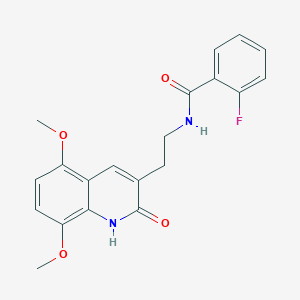

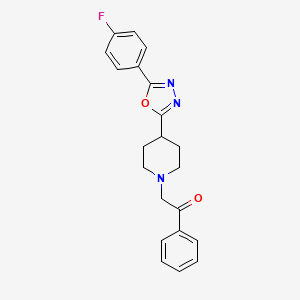

![molecular formula C23H20N2O4S2 B2449869 N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 942002-65-5](/img/structure/B2449869.png)

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research for its mechanism of action, biochemical and physiological effects, and future directions for further study.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Benzothiazoles serve as privileged scaffolds in medicinal chemistry due to their diverse pharmacological properties. The 2nd position of benzothiazole is particularly crucial, making 2-arylbenzothiazoles highly relevant. Researchers have synthesized derivatives of this compound to explore their potential as novel therapeutics. Some notable applications include:

- Anti-Bacterial and Anti-Fungal Agents : Certain 2-substituted benzothiazoles exhibit potent antibacterial and antifungal activities, making them promising candidates for combating infectious diseases .

Tuberculosis Research

Recent advances have focused on benzothiazole-based anti-tubercular compounds. Researchers have synthesized novel molecules and evaluated their in vitro and in vivo activity against Mycobacterium tuberculosis. These compounds could contribute to the fight against tuberculosis, a global health challenge .

Analytical Chemistry and Sensors

Benzothiazole-based sensors have been developed for detecting various analytes, including metal ions, pH changes, and biomolecules. Their fluorescence properties make them valuable tools in analytical chemistry.

Mecanismo De Acción

Target of Action

The primary target of N-benzyl-3-methanesulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide is currently unknown. Similar compounds have been known to inhibit the activity of enzymes such as tyrosinase .

Mode of Action

It’s possible that it may interact with its targets through a mechanism similar to other benzamide derivatives .

Biochemical Pathways

Similar compounds have been shown to regulate cell cycle and apoptosis via p53 activation through mitochondrial-dependent pathways .

Pharmacokinetics

Similar compounds have been used in suzuki–miyaura coupling reactions, which suggests that they may have good stability and reactivity .

Result of Action

Similar compounds have exhibited anti-cancer activity against various cancer cell lines .

Action Environment

Similar compounds have been used as chemosensors for the rapid and selective detection of mercury (ii) ions in water, suggesting that they may be sensitive to certain environmental conditions .

Propiedades

IUPAC Name |

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S2/c1-29-18-11-12-21-20(14-18)24-23(30-21)25(15-16-7-4-3-5-8-16)22(26)17-9-6-10-19(13-17)31(2,27)28/h3-14H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAGESSLVLUPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2449789.png)

![6-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B2449790.png)

![Tert-butyl 1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2449791.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2449792.png)

![2-((2-Chloro-4-fluorobenzyl)(3-methoxyphenyl)amino)-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2449796.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2449802.png)

![3-chloro-2-[2-(2-propynylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2449806.png)